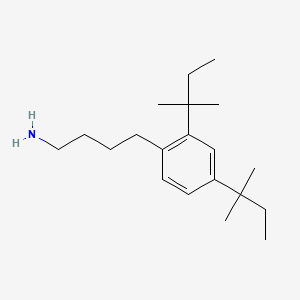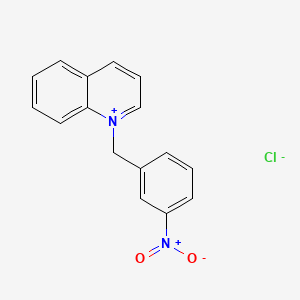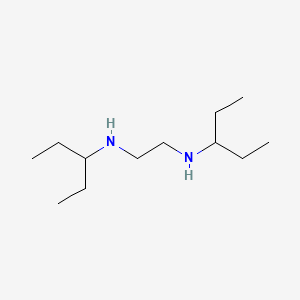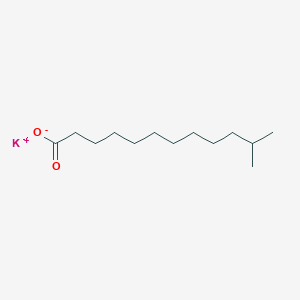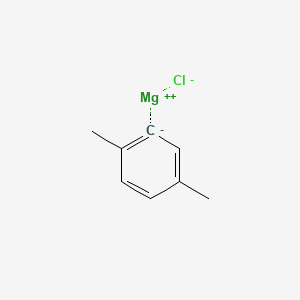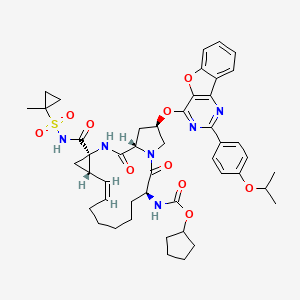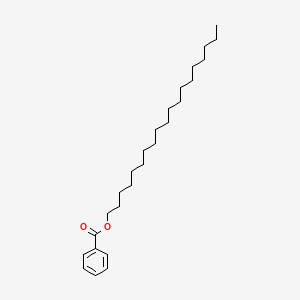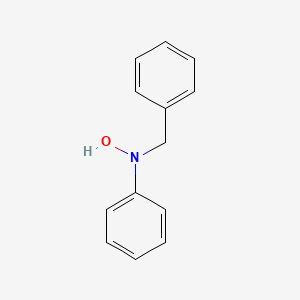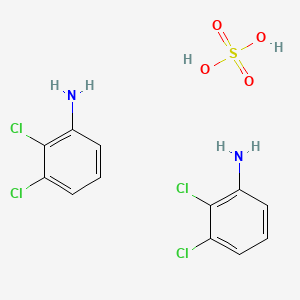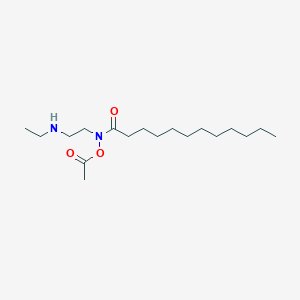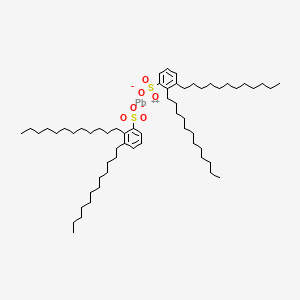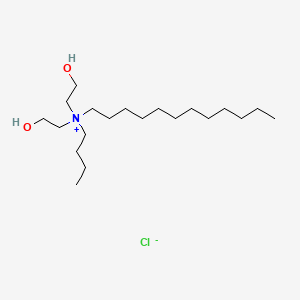
8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 285-171-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 285-171-1 involves several synthetic routes, which may include solid-phase, gas-phase, and liquid-phase methods . Each method has its own set of reaction conditions, such as temperature, pressure, and the presence of catalysts, which are crucial for the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of EINECS 285-171-1 is often scaled up to meet market demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. Techniques such as hydrothermal and solvothermal synthesis are commonly employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 285-171-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
EINECS 285-171-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is utilized in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of EINECS 285-171-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used . Understanding these mechanisms is crucial for optimizing its applications in research and industry.
Comparaison Avec Des Composés Similaires
Similar Compounds: EINECS 285-171-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or exhibit comparable chemical properties .
Uniqueness: What sets EINECS 285-171-1 apart from its counterparts is its unique combination of properties, which make it particularly suitable for specific applications. This uniqueness is often highlighted in comparative studies to demonstrate its advantages over other compounds .
Propriétés
Numéro CAS |
85030-46-2 |
|---|---|
Formule moléculaire |
C17H14N4O4 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
8-amino-5-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N4O4/c1-25-17-8-10(21(23)24)2-6-16(17)20-19-15-7-5-14(18)13-9-11(22)3-4-12(13)15/h2-9,22H,18H2,1H3 |
Clé InChI |
PQAXKPIDVBMZJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


